1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride
Overview
Description
“1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2S . It is a solid substance .
Synthesis Analysis
There are several synthetic routes for similar compounds. For instance, 2-substituted chiral piperazines can be synthesized via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H18N2S.2ClH/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14;;/h1-5,13H,6-11H2;2*1H .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 295.28 g/mol . The compound is stored at room temperature .Scientific Research Applications
Metabolic Pathways and Enzymatic Interactions
- Oxidative Metabolism : The compound Lu AA21004, closely related to 1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride, undergoes oxidative metabolism involving cytochrome P450 enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding the drug's pharmacokinetics and optimizing therapeutic efficacy (Hvenegaard et al., 2012).
Potential Therapeutic Applications
- Antidepressant Activity : Lu AA21004 has shown promise as a novel antidepressant, with its metabolism and interaction with human liver enzymes being studied to understand its pharmacological profile (Hvenegaard et al., 2012).
- Adenosine A2B Receptor Antagonists : Compounds with structures similar to this compound have been developed as adenosine A2B receptor antagonists, showing potential for therapeutic applications due to their high affinity and selectivity (Borrmann et al., 2009).
- Antimicrobial and Antifungal Activities : Novel derivatives of 1-[2-(Phenylsulfanyl)ethyl]piperazine have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating potential utility in treating infections (Rajkumar et al., 2014).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and wash face, hands, and any exposed skin thoroughly after handling .
Properties
IUPAC Name |
1-(2-phenylsulfanylethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.2ClH/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14;;/h1-5,13H,6-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSYLWBRSZPTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCSC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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